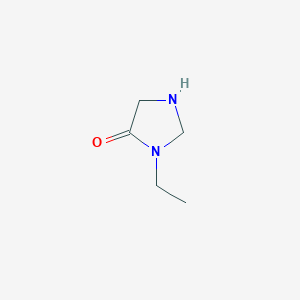

3-Ethylimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-7-4-6-3-5(7)8/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDYEXGCFUHEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethylimidazolidin-4-one

This guide provides a comprehensive overview of the synthesis and characterization of 3-Ethylimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazolidin-4-one scaffold is a privileged structure found in numerous biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction to this compound

The imidazolidin-4-one core is a five-membered heterocyclic ring containing two nitrogen atoms. These structures are of significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] The ethyl group at the N-3 position of the imidazolidinone ring can significantly influence the compound's physicochemical properties and biological activity. A thorough understanding of its synthesis and detailed characterization is paramount for its potential applications.

Synthesis of this compound

The synthesis of substituted imidazolidin-4-ones can be achieved through various synthetic strategies. One of the most efficient and versatile methods is the Ugi four-component reaction (U-4CR).[3] This reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step. However, for a less substituted target like this compound, a more direct three-component approach or a stepwise cyclization is often employed.

A prevalent method for the synthesis of N-substituted imidazolidin-4-ones involves the reaction of a Schiff base with an amino acid.[2][4] This approach offers a straightforward pathway to the desired heterocyclic core.

Proposed Synthetic Route: Three-Component Reaction

A plausible and efficient route for the synthesis of this compound involves a one-pot, three-component reaction between ethylamine, formaldehyde, and glycine. This method is a variation of the multicomponent reactions often used to generate imidazolidine scaffolds.[5]

Rationale for Component Selection:

-

Ethylamine: Provides the ethyl group at the N-3 position and one of the nitrogen atoms of the imidazolidinone ring.

-

Formaldehyde: Acts as the carbon source for the C-2 and C-5 positions of the ring.

-

Glycine: Serves as the source for the C-4 carbonyl group and the N-1 nitrogen atom of the ring.

The reaction proceeds through the initial formation of an imine between ethylamine and formaldehyde, which then undergoes a cyclization reaction with glycine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]

- 5. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Ethylimidazolidin-4-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the scientific landscape of the imidazolidin-4-one core, with a specific focus on the N-3 ethyl substituted derivative, 3-Ethylimidazolidin-4-one. As a Senior Application Scientist, my objective is to provide a comprehensive technical narrative that moves beyond a simple recitation of facts. We will explore the foundational chemistry, logical evolution of synthetic methodologies, and the burgeoning interest in the biological potential of this heterocyclic scaffold. This document is structured to provide not just information, but a deeper understanding of the scientific causality that has shaped the journey of this compound class from academic curiosity to a molecule of interest in medicinal chemistry.

Genesis of a Privileged Scaffold: The Imidazolidin-4-one Core

The genesis of the imidazolidin-4-one scaffold can be traced back to early investigations into hydantoin structures. The pioneering work on diphenylhydantoin (phenytoin) by Heinrich Biltz in 1908 laid the groundwork for the exploration of related five-membered nitrogen-containing heterocycles. Although initially synthesized for other purposes, the anticonvulsant properties of phenytoin, discovered later, sparked significant interest in this class of compounds and their analogues.

The imidazolidin-4-one core itself, while structurally similar to the well-explored hydantoins (imidazolidine-2,4-diones), has remained a less traversed area of research. This under-utilization presents a unique opportunity for novel discoveries, a key driver for contemporary interest in this scaffold.

The Art of Creation: Synthetic Pathways to this compound

The synthesis of this compound, while not explicitly detailed in foundational literature, can be reliably inferred from established synthetic routes for N-alkylated imidazolidin-4-ones. The choice of a particular synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthetic Strategies

The construction of the imidazolidin-4-one ring typically involves the formation of two key amide bonds. Several elegant and efficient methods have been developed to achieve this. A prevalent and versatile approach involves the reaction of an α-amino acid or its ester with an imine, often generated in situ.

Conceptual Workflow for N-Alkylated Imidazolidin-4-one Synthesis:

Figure 1: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred):

-

Imine Formation (In Situ): To a solution of glycine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base such as triethylamine to liberate the free amino ester. Subsequently, add an aqueous solution of formaldehyde.

-

Addition of the N-Alkylating Agent: Introduce ethylamine to the reaction mixture. The ethylamine will react with the formaldehyde to form an N-ethyl imine intermediate.

-

Cyclization: The nucleophilic nitrogen of the glycine methyl ester will attack the imine carbon, followed by an intramolecular cyclization and elimination of water to form the this compound ring.

-

Purification: The crude product would then be purified using standard techniques such as column chromatography or recrystallization.

Alternative and Modern Synthetic Approaches

More contemporary synthetic methodologies offer improvements in terms of efficiency, atom economy, and environmental impact. Microwave-assisted organic synthesis, for instance, has been shown to accelerate the synthesis of imidazolidin-4-one derivatives, often leading to higher yields in shorter reaction times[1].

Another elegant approach involves the cyclization of Schiff bases with amino acids. In this method, a pre-formed Schiff base (from the condensation of an aldehyde and a primary amine) is reacted with an amino acid like glycine to yield the imidazolidin-4-one core[1].

Biological Significance and Therapeutic Potential: A Landscape of Possibilities

While specific biological activity data for the unsubstituted this compound is not extensively documented, the broader class of imidazolidin-4-one derivatives has demonstrated a wide spectrum of pharmacological activities. This suggests that the 3-ethyl derivative could serve as a valuable scaffold for the development of novel therapeutic agents.

The imidazolidin-4-one nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Reported Biological Activities of Imidazolidin-4-one Derivatives:

| Biological Activity | Description |

| Antimicrobial | Derivatives have shown activity against both Gram-positive and Gram-negative bacteria[2]. |

| Anticancer | Certain imidazolidin-4-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines[3][4]. |

| Anticoagulant | Some derivatives have been evaluated for their ability to prolong clotting times, indicating potential as anticoagulant agents[3]. |

| Antioxidant | The scaffold has been incorporated into molecules exhibiting antioxidant properties[2]. |

Signaling Pathway Implication (Hypothetical):

Based on the observed anticancer activities of related compounds, it is plausible that derivatives of this compound could interact with key signaling pathways involved in cell proliferation and survival.

Figure 2: A hypothetical mechanism of action for an anticancer derivative of this compound.

Future Perspectives and Uncharted Territories

The journey of this compound and its derivatives is still in its early stages. The lack of extensive research on this specific molecule presents a fertile ground for new discoveries. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a standardized, high-yield synthesis for this compound, along with comprehensive spectroscopic and crystallographic characterization.

-

Systematic Biological Screening: A thorough evaluation of the biological activities of this compound and a library of its simple derivatives to identify lead compounds for various therapeutic areas.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of substituted 3-Ethylimidazolidin-4-ones and their biological activity to guide the rational design of more potent and selective molecules.

-

Exploration of Industrial Applications: Investigation of potential applications beyond the pharmaceutical realm, such as in agrochemicals or material science, where heterocyclic compounds often play a crucial role.

References

-

Sampath, K., et al. (2012). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

-

El-Gohary, N. S. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 215-224. [Link]

-

Dalaf, A. H., Jumaa, F. H., & Salih, H. K. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. International Research Journal of Multidisciplinary Technovation. [Link]

-

Gomha, S. M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6523. [Link]

-

Gomha, S. M., et al. (2020). Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. Journal of Chemical and Pharmaceutical Research. [Link]

-

Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7). [Link]

Sources

3-Ethylimidazolidin-4-one CAS number and chemical data

An In-Depth Technical Guide to 3-Ethylimidazolidin-4-one and its Chemical Class

Introduction: The Imidazolidin-4-one Scaffold

The imidazolidin-4-one ring system is a prominent heterocyclic scaffold of significant interest in medicinal chemistry and drug development. These five-membered nitrogen-containing rings serve as a versatile structural motif found in various natural products and synthetic, biologically active compounds.[1] Their value lies in the ability to present substituents in a defined three-dimensional space, making them ideal for targeted interactions with biological macromolecules. The substitution at the N-1 and N-3 positions, as well as at C-5, allows for extensive chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on the 3-ethyl substituted variant, a representative member of this class, to explore the synthesis, characterization, and applications that make these compounds a cornerstone in modern pharmaceutical research. Imidazolidin-4-one derivatives have demonstrated a wide array of biological activities, including potent antibacterial, anticancer, anticonvulsant, and antiarrhythmic properties.[2][3][4]

Section 1: Chemical Identity and Physicochemical Properties

While this compound is a specific chemical entity, it is often studied as part of a larger library of substituted imidazolidinones. As such, a dedicated CAS number for this specific, simple structure is not prominently cataloged. For reference, the parent compound, 4-Imidazolidinone , is registered under CAS Number 1704-79-6 .[5] More complex derivatives containing the this compound core, such as the nematicide Imicyafos , have their own identifiers (CAS 140163-89-9).[6][7]

The core chemical data for this compound and its parent scaffold are summarized below.

| Property | This compound (Calculated) | 4-Imidazolidinone (Parent Compound) |

| Molecular Formula | C₅H₁₀N₂O | C₃H₆N₂O[5] |

| Molecular Weight | 114.15 g/mol | 86.09 g/mol [5] |

| IUPAC Name | This compound | imidazolidin-4-one[5] |

| CAS Number | Not readily available | 1704-79-6[5] |

| Melting Point | Data not available; requires experimental determination. | A related compound, Thiazolidine-2,4-dione, has a melting point of 125-127 °C.[8] |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents like EtOH, MeOH, DMSO, and DMF.[9] | Data not available |

Section 2: Synthesis and Methodologies

The construction of the imidazolidin-4-one ring is a well-established field in synthetic organic chemistry, with several robust methodologies available to researchers. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Common Synthetic Strategies:

-

Cyclocondensation of Diamines: The reaction of 1,2-diamines with α-keto acids or their derivatives is a fundamental approach.

-

Intramolecular Cyclization: Urea derivatives containing a suitable leaving group or an unsaturated bond can undergo intramolecular cyclization to form the heterocyclic ring.[10][11] This method is particularly useful for creating diverse substitution patterns.

-

Redox-Annulation: A modern approach involves the redox-neutral annulation of cyclic amines with α-ketoamides, often catalyzed by a simple carboxylic acid like benzoic acid, to yield polycyclic imidazolidinones.[1]

-

Schiff Base Cyclization: One of the most common and versatile methods involves the reaction of a pre-formed Schiff base (imine) with an amino acid, such as glycine, or its derivatives.[9][12] This approach is amenable to both conventional heating and microwave-assisted synthesis, which can significantly shorten reaction times.[9]

Below is a generalized workflow for the synthesis of imidazolidin-4-one derivatives via the Schiff base cyclization method.

Caption: General workflow for imidazolidin-4-one synthesis.

Experimental Protocol: Synthesis from Schiff Base and Glycine

This protocol is a representative example based on methodologies described in the literature.[9][12]

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve the appropriate aldehyde (1.0 eq.) and ethylamine (1.0 eq.) in a suitable solvent such as absolute ethanol.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

The resulting Schiff base solution can often be used directly in the next step without isolation.

-

-

Cyclization Reaction:

-

To the ethanolic solution of the Schiff base, add glycine (1.2 eq.).

-

Reflux the reaction mixture for 4-8 hours. Alternatively, for a green chemistry approach, heat the mixture in a microwave reactor at the appropriate wattage and temperature (e.g., 400W, 78°C) for a shorter duration (e.g., 3-5 minutes).[9]

-

Monitor the reaction for completion using TLC.

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the crude product by filtration and wash it with cold water or ethanol to remove unreacted starting materials.

-

Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure imidazolidin-4-one derivative.

-

Section 3: Spectroscopic and Analytical Characterization

The structural elucidation of newly synthesized this compound derivatives relies on a combination of standard spectroscopic techniques.

| Technique | Characteristic Features |

| FT-IR | - C=O Stretch (Amide): A strong absorption band is typically observed in the range of 1670-1775 cm⁻¹.[2][12] - N-H Stretch: A band in the region of 3160-3390 cm⁻¹ indicates the presence of the N-H bond in the ring.[2][12] - C-H Stretch (Aliphatic): Absorptions are found around 2925-2950 cm⁻¹.[12] |

| ¹H NMR | - Ethyl Group: A characteristic triplet (for -CH₃) and quartet (for -CH₂-) will be present, with coupling constants (J) around 7 Hz. - Ring Protons: The methylene protons (-CH₂-) of the imidazolidine ring typically appear as multiplets in the δ 2.90-3.80 ppm region.[13] - N-H Proton: A broad singlet, which is exchangeable with D₂O, is usually observed. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically >170 ppm. - Ethyl Group Carbons: Two signals in the aliphatic region. - Ring Carbons: Signals corresponding to the two methylene carbons in the ring. |

| Mass Spec. | - Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized compound. - Fragmentation: Common fragmentation patterns involve cleavage of the ethyl group or opening of the heterocyclic ring. |

Section 4: Applications in Research and Drug Development

The imidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a template for drugs targeting a wide range of biological targets. The ethyl group at the N-3 position can be crucial for establishing hydrophobic interactions within a receptor's binding pocket, potentially enhancing potency and selectivity.

Caption: Biological activities of the imidazolidin-4-one scaffold.

-

Antibacterial Agents: Researchers have developed bis-cyclic imidazolidin-4-one derivatives that mimic host defense peptides.[3] These compounds exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[3][4] Their mechanism of action often involves the disruption of the bacterial cell membrane, and they show a low propensity for inducing bacterial resistance.[3]

-

Anticancer Activity: Certain substituted imidazolidinones have been shown to inhibit the proliferation of cancer cells.[10] Their mechanism can involve inducing apoptosis and causing cell cycle arrest.[6]

-

Anticonvulsant and Antiarrhythmic Properties: The core structure is related to hydantoins, a class of compounds known for their use as anticonvulsants and antiarrhythmics.[2]

-

Antiviral Research: The scaffold has been explored for the development of agents with antiviral activity.[14]

Section 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives. Many of these compounds are supplied for research and development purposes and may not have been fully tested for their toxicological properties.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or vapors.[8] Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. For some derivatives, refrigeration and storage under an inert gas may be recommended.[16]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician if feeling unwell.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[15]

-

Conclusion

This compound represents a key building block within a class of heterocyclic compounds that continues to yield promising candidates for drug discovery. Its straightforward synthesis, amenability to diverse substitution, and proven track record across multiple therapeutic areas ensure its continued relevance. The ability to fine-tune the structure to achieve potent and selective biological activity, particularly in the fight against antibiotic resistance, highlights the enduring power of this scaffold. Future research will undoubtedly uncover new applications and more sophisticated derivatives, further cementing the importance of the imidazolidin-4-one core in the development of next-generation therapeutics.

References

- MilliporeSigma. (2025). Safety Data Sheet.

- ACS Publications. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.

- Iolitec. (2022). Safety Data Sheet.

- MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives.

- PMC. (n.d.). N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis.

- PrepChem.com. (n.d.). Synthesis of ethyl N-acetyl-glycinate.

- ACS Publications. (2012). N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis | Organic Letters.

- PMC - NIH. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.

- PMC - NIH. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.

- TCI Chemicals. (2025). Safety Data Sheet.

- US EPA. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- - Substance Details - SRS.

- Tikrit University. (n.d.). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser.

- PubChem. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | C11H12N2OS | CID 169847.

- ACS Publications. (n.d.). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents.

- Fisher Scientific. (2009). Safety Data Sheet.

- Granthaalayah Publications and Printers. (2020). synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives.

- PMC - PubMed Central. (n.d.). Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach.

- PubChem. (n.d.). 4-Imidazolidinone | C3H6N2O | CID 1502063.

- HETEROCYCLES. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.

- Google Patents. (n.d.). Preparation of substituted n-ethyl glycine derivative.

- NIH. (2020). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents.

- Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR).

- Advanced Journal of Chemistry. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- ChemicalBook. (n.d.). Ethyl N-(2-butyl)glycinate synthesis.

- Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.

- ResearchGate. (2025). (PDF) Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent.

- ResearchGate. (2025). (PDF) Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4- Methylenedianiline.

- NIH. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.

- Organic Syntheses. (n.d.). acetylglycine.

- Pharmaffiliates. (n.d.). CAS No : 140163-89-9| Chemical Name : Imicyafos.

- PubChem - NIH. (n.d.). Imicyafos | C11H21N4O2PS | CID 18772487.

- CAS Common Chemistry. (n.d.). (4R)-4-[(1-Methyl-3-oxo-1-buten-1-yl)amino]-3-isoxazolidinone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Imidazolidinone | C3H6N2O | CID 1502063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Imicyafos | C11H21N4O2PS | CID 18772487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 10. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazolidinone synthesis [organic-chemistry.org]

- 12. ajchem-a.com [ajchem-a.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. iolitec.de [iolitec.de]

- 16. tcichemicals.com [tcichemicals.com]

The Imidazolidin-4-one Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Imidazolidin-4-one Core

The imidazolidin-4-one ring system, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1] This scaffold is a structural isomer of the more extensively studied imidazolin-2-one and a partially saturated analog of hydantoins (imidazolidine-2,4-diones).[1] Its unique stereochemical and electronic properties make it a valuable building block in the design of novel therapeutic agents. Imidazolidin-4-one derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and antiviral activities, positioning them as a "privileged scaffold" in the quest for new drugs.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of imidazolidin-4-one derivatives, offering insights for their future development.

Synthetic Methodologies: Constructing the Imidazolidin-4-one Core

The synthesis of the imidazolidin-4-one ring can be achieved through various classical and modern organic reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies

Several named reactions and multi-component reactions (MCRs) have proven to be efficient in constructing the imidazolidin-4-one scaffold and its close relative, the hydantoin ring.

-

Bucherer-Bergs Reaction: This is a classical multi-component reaction for the synthesis of 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) from a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide).[3][4] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization.[5] Although primarily used for hydantoins, modifications of this reaction can be adapted for imidazolidin-4-one synthesis.

-

Ugi Reaction: The Ugi four-component reaction is a powerful tool for generating molecular diversity. It involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure.[6][7] Post-Ugi modifications, such as intramolecular cyclization, can lead to the formation of imidazolidin-4-one derivatives.[8] A notable example is the 5-endo trig oxidative radical cyclization of Ugi three-component reaction products to yield highly substituted imidazolidinones.[8]

-

Van Leusen Imidazole Synthesis: While primarily used for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC), variations of this reaction can be employed to construct related heterocyclic systems.[9][10] The versatility of TosMIC as a synthon allows for various cycloaddition strategies.[11]

General Synthetic Workflow: Cyclization of Schiff Bases

A common and versatile method for the synthesis of imidazolidin-4-one derivatives involves the cyclization of Schiff bases with amino acids or their derivatives.[12]

Caption: General workflow for the synthesis of imidazolidin-4-ones.

Experimental Protocol: Synthesis via Schiff Base Cyclization

The following is a representative protocol for the synthesis of an imidazolidin-4-one derivative:

-

Schiff Base Formation:

-

Dissolve an equimolar amount of a substituted aldehyde or ketone and a primary amine in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of a weak acid (e.g., glacial acetic acid) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution or can be obtained after solvent evaporation.

-

-

Cyclization:

-

To the crude or purified Schiff base dissolved in a solvent like tetrahydrofuran (THF), add an equimolar amount of an amino acid (e.g., glycine).

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure imidazolidin-4-one derivative.[12]

-

Microwave-assisted synthesis has also been reported as an efficient alternative, often leading to higher yields and shorter reaction times.[13]

A Spectrum of Biological Activities

Imidazolidin-4-one derivatives have been extensively evaluated for a wide array of biological activities, with anticancer, antimicrobial, and antiviral properties being the most prominent.

Anticancer Activity

The imidazolidin-4-one scaffold is a recurring motif in the design of novel anticancer agents.[2][14] Derivatives have shown potent cytotoxic effects against various cancer cell lines, including colorectal, breast, and liver cancer.[15][16][17]

Mechanism of Anticancer Action: Induction of Apoptosis

A significant body of research points to the induction of apoptosis as a primary mechanism of action for the anticancer effects of imidazolidin-4-one derivatives.[15][18] One well-studied pathway involves the generation of reactive oxygen species (ROS).[15]

Caption: ROS-dependent apoptotic pathway induced by an imidazolidin-4-one derivative.[15]

Specifically, certain derivatives have been shown to induce apoptosis in colorectal cancer cells by increasing ROS production.[15] This elevation in ROS activates the c-Jun N-terminal kinase (JNK) pathway and leads to mitochondrial dysfunction, characterized by an increased Bax/Bcl-2 ratio.[15][18] This cascade of events culminates in the activation of caspases and subsequent programmed cell death.[15]

Quantitative Anticancer Activity

The cytotoxic potential of imidazolidin-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Thioxoimidazolidin-4-one | HepG2 (Liver) | 0.017 | [19] |

| 2-Thioxoimidazolidin-4-one | HepG2 (Liver) | 0.18 | [19] |

| Imidazolidine-2,4-dione | MCF-7 (Breast) | 4.92 | |

| Imidazolidine-2,4-dione | HCT-116 (Colorectal) | 12.83 | |

| 2-Thioxoimidazolidin-4-one | MCF-7 (Breast) | 15.57 (µg/mL) | [19] |

| 3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one | MCF-7 (Breast) | 40 (µg/mL) | [20] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The imidazolidin-4-one core is also a promising scaffold for the development of new antimicrobial agents, with activity reported against a range of bacteria and fungi.[21] Some derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[1][13]

Mechanism of Antimicrobial Action

One proposed mechanism for the antibacterial activity of certain bis-cyclic imidazolidin-4-one derivatives is the disruption of the bacterial cell membrane.[1] This mechanism is analogous to that of host defense peptides (HDPs), which act by compromising the integrity of the microbial membrane, leading to rapid cell death.[1] This mode of action is advantageous as it may be less prone to the development of bacterial resistance.[1] Additionally, some derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[22]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Thioxoimidazolidin-4-one (C5) | S. aureus | ≤ 31.25 | [22] |

| 2-Thioxoimidazolidin-4-one (C6) | S. aureus | 62.5 - 125 | [22] |

| Thiazolidin-4-one hybrid (5) | S. Typhimurium | 0.008 - 0.06 (mg/mL) | [23] |

Antiviral Activity

Imidazolidinones and their dione analogs have emerged as a significant class of antiviral agents.[24] Their activity spans a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and enteroviruses.[24]

Mechanism of Antiviral Action

The antiviral mechanisms of imidazolidin-4-one derivatives are diverse and target-specific:

-

HIV: They can act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists, interfering with viral entry and replication.[24]

-

HCV and Dengue Virus: These compounds have been shown to inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus, both of which are crucial for viral polyprotein processing.[24]

-

Enterovirus 71 (EV71): Pyridyl-imidazolidinones exhibit potent and specific activity by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and/or the uncoating of viral RNA.[24]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. While a comprehensive SAR is still evolving, several key trends have been observed.

-

Anticancer Activity: For some series of imidazolidin-4-ones, halogenated aromatic substitutions on the 1-imidazolyl ring have been shown to slightly increase anticancer activity.[2] Conversely, the presence of a methoxy-conjugated benzene ring can reduce activity.[2] The nature of the substitution at the 2 and 5 positions of the ring also plays a crucial role.[2]

-

Anticoagulant Activity: In a study of piperidine-containing imidazolidine derivatives, the presence of the imidazolidine ring itself was shown to be important for activity.[16]

-

Antimicrobial Activity: The substitution pattern significantly influences the antimicrobial spectrum and potency. For example, in a series of 2-thioxoimidazolidin-4-ones, a derivative with a 2-bromobenzylidene group (C5) showed a lower MIC against S. aureus than one with a 4-methoxybenzylidene group (C6).[22]

Future Perspectives and Conclusion

The imidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its broad spectrum of biological activities ensures its continued relevance in drug discovery programs.

Future research should focus on:

-

Elucidation of Detailed Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.

-

Comprehensive SAR Studies: Systematic exploration of the chemical space around the imidazolidin-4-one core is needed to establish robust structure-activity relationships for various biological targets.

-

Development of Drug-like Properties: Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating promising lead compounds into clinical candidates.

-

Exploration of New Therapeutic Areas: While research has focused on cancer, infectious diseases, and viral infections, the potential of these derivatives in other areas, such as neurodegenerative and inflammatory diseases, remains largely unexplored.

References

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

- Schofield, K., Foley, C., & Hulme, C. (2021). A 5-endo trig oxidative radical cyclization of benzylamine-derived Ugi three-component reaction products rapidly affords imidazolidinones. Organic Letters, 23(1), 107-112.

- Wang, R., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8844.

- Wang, L., et al. (2020). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Journal of Medicinal Chemistry, 63(24), 15965-15980.

- Wang, R., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8844.

-

Wang, R., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. National Center for Biotechnology Information. Retrieved from [Link]

-

Aridoss, G., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]

- Gajda, T., et al. (2023). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 19, 1378-1387.

-

ResearchGate. (n.d.). a. Imidazolidine‐4‐one derivatives, b. Compound 9r induces ROS.... ResearchGate. Retrieved from [Link]

- de Oliveira, R. B., et al. (2012).

- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one and Thiazolidine-4-one Derivatives from Phenidone and Their Antimicrobial and Antioxidant Activities Investigation. Advanced Journal of Chemistry, Section A, 7(6), 894-909.

-

ResearchGate. (n.d.). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. ResearchGate. Retrieved from [Link]

- Heravi, M. M., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26495-26504.

-

Wikipedia. (n.d.). Van Leusen reaction. In Wikipedia. Retrieved from [Link]

- Nafie, M. S., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(10), 683-701.

- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]

- Swain, B., & Mohanty, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Archiv der Pharmazie, 352(3-4), e1800311.

-

ResearchGate. (n.d.). A Decarboxylative C(sp)−N Bond Forming Reaction to Construct 4‐Imidazolidinones via Post‐Ugi Cascade Sequence in One Pot. ResearchGate. Retrieved from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ugi reaction. In Wikipedia. Retrieved from [Link]

-

Heravi, M. M., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. Retrieved from [Link]

-

Al-Bayati, M. A., et al. (2022). The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. ResearchGate. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(1), 89.

- Al-Mathkhury, H. J., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations.

-

University of Oxford Department of Chemistry. (2016). Synthesis of Imidazolidin-4-ones via a Cytochrome P450-Catalyzed Intramolecular C−H Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Van Leusen imidazole synthesis. ResearchGate. Retrieved from [Link]

- Wessjohann, L. A., et al. (2003). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Multicomponent Reactions (pp. 1-30). Wiley-VCH.

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Activities of imidazolidinones against various viruses. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer selectivity pattern of the most active compounds 4b , 4d , and 7a. ResearchGate. Retrieved from [Link]

- Staszowska, A., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. International Journal of Molecular Sciences, 23(21), 13358.

- Al-Bayati, M. A., & Al-Mugdadi, S. F. H. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4-Methylenedianiline. International Journal of Health Sciences, 6(S2), 6424-6437.

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry, 13(8), 914-941.

Sources

- 1. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. 4-Imidazolidinone synthesis [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 11. Van Leusen Reaction [organic-chemistry.org]

- 12. ajchem-a.com [ajchem-a.com]

- 13. sciencescholar.us [sciencescholar.us]

- 14. researchgate.net [researchgate.net]

- 15. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scialert.net [scialert.net]

- 17. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]

- 24. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 3-Ethylimidazolidin-4-one: A Technical Guide

Introduction: The Structural Elucidation of a Versatile Heterocycle

3-Ethylimidazolidin-4-one is a heterocyclic organic compound belonging to the imidazolidinone class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, which can include antimicrobial and antifungal properties.[1] The precise characterization of the molecular structure of such compounds is a critical prerequisite for understanding their bioactivity and for the development of novel therapeutic agents. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of organic molecules like this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this guide will present a detailed, predicted analysis based on the fundamental principles of each spectroscopic technique and by drawing parallels with the known spectral data of closely related imidazolidinone derivatives.[1][2][3] This approach offers a robust framework for researchers who may be synthesizing or working with this compound and require a reference for its structural verification.

Molecular Structure and Logic of Analysis

The logical workflow for the spectroscopic analysis of this compound is rooted in the systematic confirmation of its constituent parts and their connectivity. Each spectroscopic method provides a unique piece of the structural puzzle.

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.2 | Triplet | 3H | -CH₂CH₃ | The methyl protons are split by the adjacent methylene group into a triplet. |

| ~3.4 | Quartet | 2H | -CH₂ CH₃ | The methylene protons of the ethyl group are split by the adjacent methyl group into a quartet. |

| ~3.5 | Triplet | 2H | -N-CH₂ -CH₂-N- | Protons on the carbon adjacent to the two nitrogen atoms. |

| ~3.8 | Triplet | 2H | -N-CH₂-CH₂ -N- | Protons on the carbon adjacent to the carbonyl group and a nitrogen atom. |

| ~7.5 | Singlet | 1H | N-H | The amide proton is expected to be a broad singlet; its chemical shift can be highly variable and dependent on solvent and concentration. |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14 | -CH₂CH₃ | The methyl carbon of the ethyl group is expected to be the most upfield signal. |

| ~38 | -CH₂ CH₃ | The methylene carbon of the ethyl group. |

| ~45 | -N-CH₂ -CH₂-N- | The carbon atom in the imidazolidinone ring situated between the two nitrogen atoms. |

| ~50 | -N-CH₂-CH₂ -N- | The carbon atom in the imidazolidinone ring adjacent to the carbonyl group. |

| ~175 | C =O | The carbonyl carbon is significantly deshielded and appears far downfield. |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Medium, Broad | N-H | Stretching |

| 2975-2850 | Medium | C-H (aliphatic) | Stretching |

| ~1700 | Strong | C=O (amide) | Stretching |

| ~1460 | Medium | C-H | Bending |

| ~1250 | Medium | C-N | Stretching |

The presence of a strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the amide (lactam) in the imidazolidinone ring.[2] The broad band around 3300 cm⁻¹ is characteristic of the N-H stretch, and its broadness is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques for ionizing small organic molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₅H₁₀N₂O, which corresponds to a molecular weight of 114.15 g/mol .

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 114.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for cyclic amides involve cleavage of the ring.

Sources

understanding the stereochemistry of 3-Ethylimidazolidin-4-one

An In-Depth Technical Guide to the Stereochemistry of Imidazolidin-4-ones: A Case Study on 3-Ethyl-5-phenylimidazolidin-4-one

Abstract

The imidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While the parent molecule 3-Ethylimidazolidin-4-one is achiral, the introduction of substituents, particularly at the C5 position, creates a chiral center of profound pharmacological significance. This guide provides an in-depth technical exploration of the stereochemistry of this class of molecules, using the representative chiral analogue, 3-Ethyl-5-phenylimidazolidin-4-one , as a case study. We will dissect the principles of stereoisomerism, methodologies for stereoselective synthesis, robust analytical techniques for enantiomeric separation and characterization, and the fundamental impact of stereochemistry on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to master the stereochemical nuances of this important heterocyclic core.

Foundational Principles: From Achiral Core to Chiral Analogue

A foundational point of clarity is that the core molecule, this compound, lacks a stereocenter and is therefore achiral. A stereocenter is a carbon atom bonded to four different substituent groups. In the unsubstituted molecule, the C5 carbon is bonded to two hydrogen atoms, precluding chirality.

However, the true potential of the imidazolidin-4-one scaffold is unlocked upon substitution at this C5 position. By replacing one of the hydrogen atoms with a different group, such as a phenyl ring, we create 3-Ethyl-5-phenylimidazolidin-4-one . This molecule now possesses a chiral center at C5, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Ethyl-5-phenylimidazolidin-4-one and (S)-3-Ethyl-5-phenylimidazolidin-4-one.

The three-dimensional arrangement of these enantiomers dictates how they interact with other chiral molecules in a biological system, such as enzymes and receptors.[1] This interaction is often highly specific, meaning one enantiomer (the eutomer) may elicit a desired therapeutic effect while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[2][3] Therefore, the ability to selectively synthesize and analyze these stereoisomers is paramount in drug development.[4]

Caption: Creation of a chiral center via substitution.

Stereoselective Synthesis: Controlling Three-Dimensional Architecture

The synthesis of imidazolidin-4-ones can be achieved through various methods, but achieving high enantioselectivity requires a carefully designed strategy.[5] A racemic synthesis, which produces an equal mixture of both enantiomers, is often straightforward but necessitates a subsequent, often costly, chiral separation. A superior approach is asymmetric synthesis, which directly produces a preponderance of the desired enantiomer.

One powerful method for constructing highly substituted imidazolidin-4-ones is the Ugi four-component reaction (U-4CR) .[6] This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly build molecular complexity.[7] To control the stereochemistry, a chiral component must be employed.

Causality in Experimental Design: Chiral Amine Approach

In this protocol, we utilize a chiral amine (e.g., (R)-α-phenylethylamine) as the source of chirality. The steric hindrance and electronic properties of the chiral amine will direct the approach of the other reactants, preferentially forming one diastereomer of the Ugi product. Subsequent chemical steps can then be used to form the imidazolidin-4-one ring and remove the chiral auxiliary, yielding the desired enantioenriched product. The choice of a removable chiral auxiliary is critical for an efficient and practical synthesis.

Experimental Protocol: Asymmetric Synthesis of (S)-3-Ethyl-5-phenylimidazolidin-4-one

This protocol is a representative, multi-step synthesis adapted from principles of Ugi and related cyclization reactions.[6][8]

Step 1: Asymmetric Ugi Reaction

-

To a solution of benzaldehyde (1.0 eq) in methanol (0.5 M) at room temperature, add (R)-α-phenylethylamine (1.0 eq). Stir for 30 minutes to form the imine.

-

Add ethyl isocyanoacetate (1.1 eq) to the mixture.

-

Add bromoacetic acid (1.0 eq) and stir the reaction mixture at room temperature for 24 hours.

-

Monitor reaction completion by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the chiral Ugi product.

Step 2: Intramolecular Cyclization and N-Alkylation

-

Dissolve the purified Ugi product (1.0 eq) in anhydrous DMF (0.2 M).

-

Add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

-

Add iodoethane (1.5 eq) to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12 hours. The base facilitates the intramolecular nucleophilic substitution to form the imidazolidinone ring and subsequent N-alkylation.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Removal of Chiral Auxiliary

-

Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

-

Perform catalytic hydrogenolysis using Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere. This step cleaves the N-benzyl-type chiral auxiliary.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the final product by flash column chromatography to yield enantioenriched (S)-3-Ethyl-5-phenylimidazolidin-4-one. The absolute configuration is dictated by the starting chiral amine.

Caption: Stereoselective synthesis workflow.

Analytical Validation: Separation and Characterization of Enantiomers

Once a chiral molecule is synthesized, its enantiomeric purity must be determined. This requires analytical techniques capable of distinguishing between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9] The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times.[10] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for this class of compounds.[11][12]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

-

System Preparation: Equilibrate a Chiralpak® IB column (or similar cellulose-based CSP) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount (~1 mg/mL) of the synthesized 3-Ethyl-5-phenylimidazolidin-4-one in the mobile phase.

-

Injection: Inject 5-10 µL of the sample onto the column.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

| Parameter | Condition | Rationale |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for separating chiral heterocyclic compounds via π-π stacking and hydrogen bonding interactions.[11] |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Common normal phase condition providing good resolution for many chiral compounds. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance at this wavelength. |

| Expected Result | Baseline separation of two peaks | One peak for the (R)-enantiomer and one for the (S)-enantiomer. |

NMR Spectroscopy for Structural and Conformational Analysis

While standard ¹H and ¹³C NMR confirms the chemical structure, it cannot distinguish between enantiomers in an achiral solvent. However, NMR is invaluable for conformational analysis.[13] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, helping to determine the relative stereochemistry if a second stereocenter is present.[14]

To distinguish enantiomers, one can use:

-

Chiral Shift Reagents: Lanthanide complexes that are themselves chiral. They bind to the analyte, forming diastereomeric complexes that have different NMR spectra.

-

Chiral Solvating Agents: Chiral solvents that create a diastereomeric environment, causing separate signals for the enantiomers.

Absolute Configuration Determination

While the stereochemistry can often be inferred from the synthetic route, the definitive, unambiguous determination of the absolute configuration (whether a center is R or S) requires X-ray crystallography of a single crystal of one of the enantiomers.

Caption: Analytical workflow for stereochemical characterization.

The Pharmacological Imperative: Stereochemistry and Biological Activity

The core reason for investigating stereochemistry is its profound impact on a drug's interaction with its biological target.[15] The Easson-Stedman hypothesis posits that a more potent enantiomer must engage with its receptor via at least three points of interaction.[1] If one enantiomer cannot achieve this three-point fit due to its spatial configuration, it will exhibit lower affinity and potency.

Caption: The Easson-Stedman three-point attachment model.

For our model compound, 3-Ethyl-5-phenylimidazolidin-4-one, the two enantiomers could exhibit vastly different pharmacological profiles. These differences can manifest in pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[4]

| Property | (S)-Enantiomer (Hypothetical Eutomer) | (R)-Enantiomer (Hypothetical Distomer) | Scientific Rationale |

| Receptor Binding (Ki) | 10 nM | 500 nM | The spatial orientation of the phenyl and ethyl groups in the (S)-enantiomer allows for an optimal three-point fit with the target protein, leading to high affinity. The (R)-enantiomer experiences steric clash.[1] |

| Metabolic Stability (t½) | 2 hours | 1.5 hours | One enantiomer may fit better into the active site of a metabolizing enzyme (e.g., Cytochrome P450), leading to faster clearance.[4] |

| Off-Target Activity | Low | Moderate | The distomer, while inactive at the primary target, may have a shape that coincidentally fits an unrelated receptor, leading to side effects.[3] |

| Therapeutic Efficacy | High | Low / Negligible | Efficacy is directly related to high-affinity binding at the target receptor. |

Conclusion

The stereochemistry of substituted imidazolidin-4-ones is a critical determinant of their function, particularly in a pharmaceutical context. While the parent structure this compound is achiral, substitution at the C5 position, as exemplified by 3-Ethyl-5-phenylimidazolidin-4-one, introduces a chiral center that dictates the molecule's biological activity. A comprehensive understanding and application of stereoselective synthesis, chiral analytical methods, and the principles of stereopharmacology are essential for any scientist working with this important class of compounds. This guide has outlined the key considerations and provided a framework of self-validating protocols to empower researchers in the rational design and development of novel, single-enantiomer therapeutics based on the imidazolidin-4-one scaffold.

References

- Roos, G. H. P. (1997). Chiral imidazolidin-2-ones in asymmetric synthesis. South African Journal of Chemistry, 50(4), 197-209.

-

Beeler, A. B., & Johnson, J. S. (2021). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 23(16), 6468–6472. [Link]

-

Beeler, A. B., & Johnson, J. S. (2021). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. National Institutes of Health. [Link]

- Kumar, A., et al. (2014). Pharmacological Significance of Stereoisomerism.

-

Wang, P., & Liu, W. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Chirality, 19(3), 171-8. [Link]

-

Islam, M. R., Mahdi, J. G., & Bowen, I. D. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety, 17(3), 149-65. [Link]

-

Alcalde, E., et al. (2015). Imidazolidinones as Asymmetric Organocatalysts. Royal Society of Chemistry. [Link]

-

Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. Patsnap. [Link]

-

Drescher, M., & van der Walt, A. (2019). Stereochemistry in Drug Action. Innovations in Clinical Neuroscience, 16(11-12), 48–52. [Link]

-

Bon, C., & Ganesan, A. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(3), 595. [Link]

-

Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]

- Singh, S. S., & Sharma, P. K. (2021). Effects of Stereoisomers on Drug Activity. International Journal of Research and Review, 8(6), 430-435.

-

Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 4-imidazolidinones. Organic Chemistry Portal. [Link]

-

Sampath, K. P., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

-

Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Semantic Scholar. [Link]

-

Bartáček, J., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 684–691. [Link]

-

Perillo, I. A., de los Santos, C., & Salerno, A. (2002). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. ARKIVOC. [Link]

-

Bartáček, J., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein Archives. [Link]

-

Khan, M. S., & Kumar, D. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14, 1-45. [Link]

-

Bartáček, J., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]

- Hulme, C., et al. (2020). A Decarboxylative C(sp)−N Bond Forming Reaction to Construct 4‐Imidazolidinones via Post‐Ugi Cascade Sequence in One Pot.

-

Khan, M. S., & Kumar, D. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]

-

Khan, M. S., & Kumar, D. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]

- Wessjohann, L. A., et al. (2005). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Multicomponent Reactions.

- Salemo, A., Buldain, G., & Perillo, I. A. (2001). Spectroscopic analysis of imidazolidines. Part II: 1H NMR spectroscopy and conformational analysis of 1,2 and 1,3‐diarylimidazolidines. Journal of Heterocyclic Chemistry, 38(4), 849–852.

- Al-Obaidi, A. S. M., et al. (2020). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent.

- Caterina, M. C., et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.

-

Gimaldinova, E. K., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 359. [Link]

-

Sisko, J. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]

- Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-63.

- Bartáček, J., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives.

-

Wujec, M., & Paneth, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6489. [Link]

-

Bartáček, J., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. PubMed. [Link]

-

Wujec, M., & Paneth, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Institutes of Health. [Link]

- Bartáček, J., et al. (2024).

-

Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. DocsDrive. [Link]

- Dalaf, A. H., Jumaa, F. H., & Salih, H. K. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one.

-

Kumar, A., & Kumar, S. (2019). Chiral Imidazolidin-4-one with catalytic amount of Dicationic ionic liquid act as a recoverable and reusable Organocatalyst for asymmetric Diels-Alder reaction. Chirality, 32(1), 64-72. [Link]

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 5. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Imidazolidinone synthesis [organic-chemistry.org]

- 9. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Imidazolidin-4-ones: A Technical Guide for Drug Discovery

Introduction: The Imidazolidin-4-one Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazolidin-4-one core is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its structural versatility, arising from the potential for substitution at various positions, has led to the synthesis of a vast library of derivatives exhibiting a wide spectrum of biological activities. These compounds have shown promise as antimicrobial, antiviral, anticancer, and enzyme inhibitory agents, making the imidazolidin-4-one scaffold a "privileged structure" in drug discovery and development.[1][2] This in-depth technical guide will explore the diverse biological activities of substituted imidazolidin-4-ones, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. Our focus will be on providing a scientifically rigorous yet practical resource for researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted imidazolidin-4-ones have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[1][3][4][5] The antimicrobial efficacy is often attributed to the specific substituents on the imidazolidin-4-one ring, which can influence the compound's ability to penetrate microbial cell walls and interact with essential cellular targets.

Mechanism of Action

The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, several key pathways have been elucidated:

-

Inhibition of Virulence Factor Production: Some imidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors in bacteria like Pseudomonas aeruginosa.[6] This can include the suppression of proteases, hemolysins, and pyocyanin, which are crucial for bacterial pathogenicity. A docking study suggested potential binding interactions with quorum-sensing receptors (LasR and RhlR), which regulate the expression of these virulence genes.[6]

-